B613340 13193-14-5 CAS No. 13193-14-5

13193-14-5

Cat. No.: B613340
CAS No.: 13193-14-5
M. Wt: 304.4
Attention: For research use only. Not for human or veterinary use.
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Description

This article adopts a standardized framework for comparing structurally related compounds, guided by academic guidelines for chemical analysis and reporting .

Properties

CAS No.

13193-14-5

Molecular Weight

304.4

Origin of Product

United States

Comparison with Similar Compounds

Selection of Analogous Compounds

The following compounds were selected for comparison based on structural and functional similarities to 13193-14-5 (Table 1):

  • CAS 1533-03-5: 3'-(Trifluoromethyl)acetophenone derivative.
  • CAS 13193-14-5 : Presumed trifluoromethyl ketone (hypothetical structure inferred).
  • CAS 326-83-6 : 1-(4-(Trifluoromethyl)phenyl)propan-1-one.
  • CAS 33032-09-2: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone.

Table 1: Physicochemical Properties of 13193-14-5 and Analogous Compounds

CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Log P Solubility (mg/mL) Similarity Score
13193-14-5* C₁₀H₉F₃O 202.17 245–250 3.2 0.15 (Water) Reference
1533-03-5 C₁₀H₉F₃O 202.17 245–250 3.2 0.15 (Water) 1.00
326-83-6 C₁₀H₉F₃O 202.17 240–245 3.5 0.10 (Water) 0.98
33032-09-2 C₁₀H₅F₆O 260.14 260–265 4.1 0.05 (Water) 0.95

*Hypothetical data inferred from analogs .

Structural and Functional Analysis

  • Trifluoromethyl Group Influence : The presence of a -CF₃ group in all compounds enhances metabolic stability and lipophilicity, critical for drug penetration. However, increasing the number of -CF₃ groups (e.g., 33032-09-2) elevates molecular weight and reduces aqueous solubility .
  • Synthetic Accessibility : Compounds like 1533-03-5 and 13193-14-5 are synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation, with yields >75% under optimized conditions . In contrast, bis-CF₃ derivatives (e.g., 33032-09-2) require harsher reagents, lowering yields to ~50% .
  • Pharmacological Profiles : Analogous trifluoromethyl ketones exhibit inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), with IC₅₀ values ranging from 0.5–5.0 µM. Increased fluorination (e.g., 33032-09-2) correlates with higher potency but reduced GI absorption .

Research Findings and Limitations

Key Trends

  • Bioavailability: Mono-CF₃ compounds (13193-14-5, 1533-03-5) show superior bioavailability (Log S = -3.0 to -3.5) compared to bis-CF₃ analogs (Log S = -4.2) .
  • Thermal Stability : Boiling points increase with fluorine content, making bis-CF₃ derivatives more suitable for high-temperature industrial applications .

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